6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a heterocyclic derivative featuring:
- A 1,3,4-thiadiazole core substituted with a 2-ethylbutanamido group at position 4.
- A thioether linkage connecting the thiadiazole to a 4-oxo-4H-pyran ring.
- A 4-fluorobenzoate ester at position 3 of the pyran moiety.
Its molecular formula is C21H20FN3O5S2 (MW: 477.5 g/mol), as reported in . Key synthetic steps likely involve coupling reactions under conditions similar to those described for related thiadiazole derivatives (e.g., cesium carbonate in dry DMF) .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBHOKNEDFRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures, starting with the formation of key intermediates like 1,3,4-thiadiazole derivatives. These intermediates are then linked with other molecular fragments, such as pyranones, through thioether or ester bonds. Reaction conditions often require precise control of temperature, pH, and catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis to industrial levels might involve optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like crystallization or chromatography to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution. Its thiadiazole ring and ester groups are particularly reactive sites.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions often take place under controlled conditions to avoid degradation or side reactions.
Major Products: The products depend on the type of reaction. Oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could replace the ester group with different functional groups, generating a range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: Biological applications include studying its interaction with enzymes and receptors, which can provide insights into cellular processes and disease mechanisms.
Medicine: Medically, it is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets. Research focuses on its efficacy and safety in treating conditions such as inflammation, infections, and cancer.
Industry: Industrial uses involve its role in creating advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets within cells. It can inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways, leading to changes in cellular activity. These interactions are crucial for its biological and medicinal applications, as they determine its potency, selectivity, and potential side effects.
6. Comparison with Similar Compounds: Similar compounds might include other thiadiazole derivatives or pyranone-based molecules. What sets this compound apart is its unique combination of functional groups, which enhances its reactivity and biological activity. Compared to other thiadiazoles, it might offer superior stability or selectivity, while its fluorobenzoate moiety could provide distinctive pharmacokinetic properties.
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that is often associated with antimicrobial and antifungal properties.
- Pyranone Derivative : Contributes to the compound's potential as an anti-inflammatory and antioxidant agent.
- Fluorobenzoate Group : Enhances lipophilicity and may improve bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound exhibits:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been evaluated in various cancer models:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .
Antioxidant Properties
The compound has shown promising antioxidant activity in several assays. For instance, it demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. The following table summarizes its antioxidant capacity:
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 50 |
| ABTS Scavenging | 30 |
| Ferric Reducing Power | 40 |
This antioxidant effect is attributed to its ability to donate electrons and stabilize free radicals .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It enhances cellular defense mechanisms against oxidative stress by modulating ROS levels.
- Interaction with Cellular Targets : The thiadiazole moiety interacts with various cellular targets, leading to altered signaling pathways and biological responses .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated its efficacy against multi-drug resistant strains of bacteria, showing a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Treatment Trials : Preclinical trials demonstrated that administration of this compound resulted in tumor regression in xenograft models of breast cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its closest analogs:
Substituent Effects on Bioactivity and Physicochemical Properties
a) Thiadiazole Substitution
- Acetamido (CAS 896016-19-6): A shorter alkyl chain reduces lipophilicity, which may lower bioavailability but improve solubility .
- Cyclopropaneamido (CAS 877650-63-0): The rigid cyclopropane ring could restrict rotational freedom, affecting target binding .
b) Benzoate Ester Modifications
- 4-Fluoro vs. 2-Fluoro : The para-fluoro group in the target compound offers electronic effects (e.g., electron-withdrawing) without significant steric hindrance, whereas the ortho isomer may disrupt binding due to spatial constraints .
c) Ester vs. Non-Aromatic Linkages
The target compound’s aromatic benzoate ester contrasts with the aliphatic 2-ethylbutanoate in CAS 877650-63-0.
Key Research Findings and Implications
- Bioactivity Trends : Nitro-substituted analogs (e.g., CAS 896016-19-6) highlight the importance of electron-withdrawing groups for antimicrobial activity, though fluorine’s role remains underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
